Methylamine-N,N-d2

Descripción general

Descripción

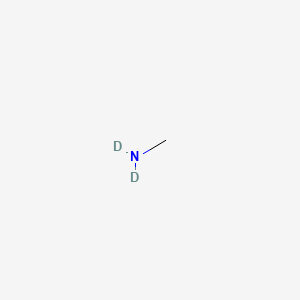

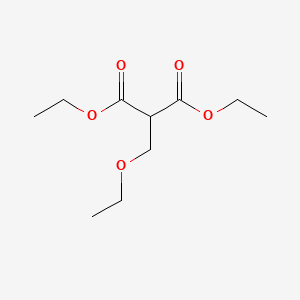

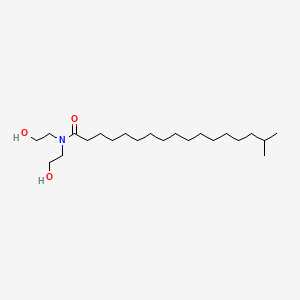

Methylamine-N,N-d2 is a variant of methylamine where the hydrogen atoms attached to the nitrogen are replaced with deuterium (D), an isotope of hydrogen . It has a linear formula of CH3ND2 and a molecular weight of 33.07 .

Molecular Structure Analysis

The molecular structure of Methylamine-N,N-d2 consists of a carbon atom bonded to three hydrogen atoms and a nitrogen atom. The nitrogen atom is further bonded to two deuterium atoms .

Aplicaciones Científicas De Investigación

Methylamine-N,N-d2: , also known as N,N-dideuteriomethanamine, is a deuterated compound that has several unique applications in scientific research. Here’s a comprehensive analysis focusing on six unique applications:

Pharmaceutical Research

Deuterated compounds like Methylamine-N,N-d2 are used in pharmaceutical research to study drug metabolism. By replacing hydrogen atoms with deuterium, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of drugs more accurately .

Environmental Science

In environmental science, Methylamine-N,N-d2 can serve as an internal standard for monitoring pollutants. Its deuterated nature allows for precise measurement of environmental samples .

Biochemistry

Biochemists utilize Methylamine-N,N-d2 to study metabolic pathways in cells. The presence of deuterium atoms makes it easier to track and analyze biochemical reactions .

Inertial Confinement Fusion Engineering

Partially deuterated compounds are essential materials in inertial confinement fusion engineering. They are used in nonlinear optical materials for ICF devices and in polymers for laser inertial confinement fusion targets .

Medicinal Chemistry

In medicinal chemistry, deuteration is employed to modify the metabolic fate of physiologically active compounds. Methylamine-N,N-d2 could be used to retain the pharmacologic profile while potentially improving metabolic stability .

Drug Discovery

Deuterated drugs, including those derived from Methylamine-N,N-d2, may exhibit better pharmacokinetic or toxicological properties due to stronger carbon-deuterium bonds, which alter their metabolism and are a major focus of research .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Methylamine-N,N-d2, also known as N,N-dideuteriomethanamine, is a compound with a molecular weight of 33.07 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Methylamine, a related compound, has been shown to interact with the ammonia channel in escherichia coli .

Mode of Action

Methylamine is known to be formed endogenously and metabolized to formaldehyde . It’s plausible that Methylamine-N,N-d2 may have a similar interaction with its targets, leading to changes at the molecular level.

Biochemical Pathways

Methylamine-N,N-d2 likely participates in similar biochemical pathways as methylamine. Methylotrophic bacteria, for example, have two distinct pathways for methylamine oxidation: the periplasmic methylamine dehydrogenase (MaDH) and the cytoplasmic N-methylglutamate (NMG) pathway . These pathways play distinct roles in the metabolism of methylamine, with the NMG pathway enabling nitrogen N-assimilation .

Pharmacokinetics

It’s worth noting that methylamine is a highly water-soluble gas , which may influence the bioavailability of Methylamine-N,N-d2.

Result of Action

The metabolism of methylamine to formaldehyde could potentially lead to various downstream effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N,N-dideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933209 | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamine-N,N-d2 | |

CAS RN |

2614-35-9, 14779-52-3 | |

| Record name | Methylamine-N,N-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(2H3)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanedioic acid, bis[(phenylmethylene)hydrazide]](/img/structure/B1605021.png)

![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

![[1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-](/img/structure/B1605040.png)

![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)